Tetraoctylphosphanium chloride
Overview
Description
Tetraoctylphosphanium chloride, also known as Tetrabutylphosphonium chloride, is a chemical compound with the molecular formula (CH3CH2CH2CH2)4P (Cl)
. It is also known by other names such as [B4P]Cl, HISHICOLIN PX-4C, Tetrabutyl phosphoni, TetrabutylphosphoniuM chlorid, tetrabutyl-phosphoniuchloride, etrabutylphosphanium, chloride, TETRABUTYLPHOSPHONIUM CHLORIDE, Phosphonium, tetrabutyl-, chloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, there is a related study on the synthesis of tetrabutylphosphonium ionic liquids . These were prepared by an acid–base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid .Molecular Structure Analysis
The molecular structure of this compound has been investigated using all-atom molecular dynamics simulations . The force field for the tetrabutylphosphonium (TBP+) cation is taken from Zhou et al., the chloride anion is taken from Sambasivarao et al .Chemical Reactions Analysis
This compound has been observed to catalyze the dehydrochlorination of 1,2-dichloroethane effectively . The calculation on the C4444P+Cl−-catalyzed DCE dehydrochlorination reaction shows a bimolecular elimination (E2) mechanism .Physical and Chemical Properties Analysis
This compound is a liquid that is colorless to pale-yellow in color . It has a molecular weight of 294.88 . It has a melting point of 62-66 °C (dec.) (lit.), a boiling point of 344.8℃ [at 101 325 Pa], and a density of 0.978 [at 20℃] .Safety and Hazards
Future Directions
Tetraoctylphosphanium chloride has been investigated for its potential applications in advanced gas storage, transportation, separation, and refrigeration systems . Future research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through these functional chemistries .
Properties
IUPAC Name |
tetraoctylphosphanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXARBFPWQUQA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619141 | |
Record name | Tetraoctylphosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37165-84-7 | |
Record name | Tetraoctylphosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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